"physicochemical properties of 3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid"
"physicochemical properties of 3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid"
An In-depth Technical Guide to the Physicochemical Characterization of 3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid
Foreword: A Framework for Novel Compound Characterization
The molecule 3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid represents a novel chemical entity with potential therapeutic applications. As is common with new compounds in early-stage discovery, a comprehensive public dataset of its experimental physicochemical properties is not yet established. This guide, therefore, serves a dual purpose: it provides a theoretical and structural analysis of the title compound and, more critically, outlines a robust, field-proven strategic framework for its complete experimental characterization.
As a Senior Application Scientist, the objective is not merely to obtain data points, but to generate a self-validating, decision-guiding dataset. The protocols herein are designed to be the gold standard, providing the causal logic behind experimental choices. This ensures that the data generated for this, or any novel compound, is reliable, reproducible, and directly applicable to the critical decision-making processes in drug development, from lead optimization to preformulation.[1]
Molecular Structure Analysis and Predicted Properties
A molecule's structure dictates its behavior. A rigorous analysis of its functional groups is the first step in predicting its properties and designing an appropriate characterization strategy.
The structure of 3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid contains three key regions:
-
The Propanoic Acid Moiety: This aliphatic carboxylic acid is the primary acidic center. It will be deprotonated and negatively charged at physiological pH, strongly influencing aqueous solubility and potential salt formation.
-
The 1-phenyl-1H-1,2,4-triazole Core: The triazole ring system is characterized by its aromaticity and multiple nitrogen atoms.[2] It is weakly basic and can accept a proton, though its pKa is expected to be low. This feature is pivotal for drug-target interactions, particularly hydrogen bonding.[2]
-
The Phenyl and Ethyl Substituents: These non-polar groups are the primary contributors to the molecule's lipophilicity (or "greasiness"). The balance between these lipophilic groups and the polar acid/triazole functions will define the compound's ability to permeate biological membranes.[3]
While experimental data is paramount, computational predictions provide a valuable starting point for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 259.29 g/mol | Conforms to Lipinski's Rule of Five (<500), suggesting good potential for absorption. |
| XLogP3-AA | ~2.0 - 2.5 | Indicates a balance between lipophilicity and hydrophilicity, crucial for membrane permeability and solubility.[4] |
| Hydrogen Bond Donors | 1 (from COOH) | Influences binding to target proteins and solubility. |
| Hydrogen Bond Acceptors | 4 (from N atoms and C=O) | Key for molecular recognition at the target site and for aqueous solvation. |
| Acidic pKa (Carboxylic Acid) | ~4.0 - 4.8 | Determines the ionization state and solubility across the pH range of the GI tract.[5] |
| Basic pKa (Triazole Ring) | ~1.5 - 2.5 | Influences charge at very low pH; less significant at physiological pH but can affect target binding.[2] |
Note: Predicted values are estimates derived from computational models and analysis of similar structures in databases like PubChem. They must be confirmed experimentally.
Experimental Determination of Ionization Constant (pKa)
Causality & Significance: The pKa is arguably the most critical physicochemical parameter. It governs a molecule's charge state at any given pH, which in turn dictates its solubility, lipophilicity (LogD), membrane permeability, and receptor binding interactions.[6] For an ionizable compound like this, measuring pKa is non-negotiable. Potentiometric titration remains the most direct and reliable method for this determination.[7][8]
Protocol 2.1: Potentiometric Titration for pKa Determination
This protocol is designed to precisely determine the pKa value(s) by monitoring pH changes upon the addition of a titrant.
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy.[8]
-
Sample Preparation: Prepare a ~1 mM solution of the compound in deionized water. If solubility is a limiting factor, a co-solvent (e.g., methanol or DMSO, not exceeding 5% v/v) can be used, but the pKa must then be reported as an apparent pKa (pKaapp) specific to that solvent system.
-
Titration Setup:
-
Place 20 mL of the sample solution into a thermostatted titration vessel maintained at 25°C.
-
Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).[8] This mimics physiological conditions and ensures consistent activity coefficients.
-
Purge the solution with nitrogen for 5-10 minutes before and during the titration to eliminate dissolved CO2, which can interfere with the measurement by forming carbonic acid.[8]
-
-
Titration - Acidic pKa:
-
Add standardized 0.1 M HCl to the sample solution until the pH is stable below ~2.5. This ensures the carboxylic acid is fully protonated.
-
Titrate the solution by adding small, precise aliquots (e.g., 10-50 µL) of standardized 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~11.5.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[8]
-
Perform the titration in triplicate to ensure reproducibility and report the mean pKa ± standard deviation.[8]
-
Caption: Workflow for pKa determination via potentiometric titration.
Experimental Determination of Lipophilicity (LogD)
Causality & Significance: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance. The partition coefficient (LogP) describes this for the neutral species, while the distribution coefficient (LogD) is the more biologically relevant parameter as it accounts for all ionized and neutral species at a given pH.[9] The shake-flask method, though labor-intensive, remains the definitive "gold standard" for its accuracy.[10][11]
Protocol 3.1: Shake-Flask Method for LogD7.4 Determination
This protocol measures the distribution of the compound between n-octanol and a phosphate buffer at pH 7.4, simulating the interface between a cell membrane and extracellular fluid.
Methodology:
-
Phase Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Mutually saturate the solvents: mix equal volumes of n-octanol and PBS (pH 7.4) in a large separation funnel. Shake vigorously for 24 hours and then allow the layers to separate completely. This critical step ensures that the activity of each solvent is not altered during the experiment.[12]
-
-
Sample Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Partitioning:
-
In a glass vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 1000 µL of the pre-saturated n-octanol.
-
Spike this mixture with 10 µL of the 10 mM DMSO stock solution to achieve a final nominal concentration of ~50 µM. The low percentage of DMSO minimizes its effect on the partitioning.
-
Cap the vial tightly and agitate on a flatbed shaker or rotator at room temperature for at least 1 hour to ensure equilibrium is reached.[9]
-
-
Phase Separation:
-
Centrifuge the vials at >2000 x g for 15-20 minutes to achieve a clean separation of the two phases. This step is crucial to avoid cross-contamination, which is a major source of error.[11]
-
-
Quantification:
-
Carefully remove an aliquot from the aqueous (bottom) layer and an aliquot from the n-octanol (top) layer.
-
Prepare a dilution series from the stock solution to create a standard curve.
-
Analyze the concentration of the compound in both aliquots and the standards using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV).
-
-
Calculation:
-
The LogD is calculated using the formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous] )
-
Perform the experiment in triplicate and report the mean LogD7.4 ± standard deviation.
-
Caption: Workflow for LogD determination via the shake-flask method.
Experimental Determination of Aqueous Solubility
Causality & Significance: Poor aqueous solubility is a primary cause of failure for drug candidates.[13] It limits oral absorption, restricts formulation options for intravenous administration, and can lead to unreliable results in biological assays.[14][15] Thermodynamic solubility, which measures the true equilibrium concentration of a compound in a saturated solution, is the most relevant value for preformulation and biopharmaceutical assessment.[16]
Protocol 4.1: Thermodynamic (Shake-Flask) Solubility Assay
This protocol determines the equilibrium solubility by ensuring an excess of solid compound is present.
Methodology:
-
System Preparation: Prepare the desired aqueous media (e.g., pH 7.4 PBS, Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8).
-
Sample Preparation:
-
Add an excess amount of the solid compound (e.g., ~1-2 mg) to a vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.
-
Add 1 mL of the desired aqueous medium to the vial.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator (e.g., at 25°C or 37°C) for 24 hours. This extended incubation time is necessary to ensure the system reaches true thermodynamic equilibrium between the solid and dissolved states.[17]
-
-
Phase Separation:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved particles. Alternatively, centrifuge at high speed and sample the supernatant. This is a critical step to avoid artificially inflating the solubility measurement.
-
-
Quantification:
-
Analyze the concentration of the compound in the clear filtrate/supernatant using a validated LC-MS/MS or HPLC-UV method against a standard curve.
-
-
Reporting:
-
Report the solubility in µg/mL or µM.
-
Perform the experiment in triplicate for each medium and report the mean ± standard deviation.
-
Caption: Workflow for thermodynamic solubility determination.
Solid-State Characterization
Causality & Significance: The solid-state properties of a drug, such as its melting point and crystallinity, are fundamental to its stability, dissolution rate, and manufacturability. Differential Scanning Calorimetry (DSC) is a powerful technique for probing these thermal properties.[18]
Protocol 5.1: Melting Point and Purity Determination by DSC
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the solid compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge. A typical temperature range would be from 25°C to a temperature well above the expected melting point (e.g., 300°C).
-
Data Analysis:
-
A sharp endotherm on the resulting thermogram indicates the melting of a crystalline solid. The onset temperature of this peak is reported as the melting point.
-
The enthalpy of fusion (ΔHf) is calculated from the area of the melting peak. A high ΔHf suggests a stable crystal lattice that may require more energy to break apart, often correlating with lower solubility.[18]
-
A broad melting peak or the presence of multiple thermal events may indicate impurities or the existence of different polymorphic forms.
-
| Parameter | Observation | Interpretation |
| Melting Point (Tm) | Onset of the melting endotherm | A sharp peak indicates high purity and crystallinity. |
| Enthalpy of Fusion (ΔHf) | Area under the melting peak | Reflects the crystal lattice energy; higher values often correlate with lower solubility. |
Integrated Physicochemical Profile and Conclusion
The true power of this characterization comes from integrating the individual data points into a cohesive profile. For 3-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid, the experimentally determined pKa will explain the pH-dependent solubility curve. The interplay between solubility and the LogD value will provide a strong indication of its potential for oral absorption. Solid-state data from DSC will inform on its stability and guide formulation development.
This technical guide provides the strategic and methodological framework to transform a novel compound from a simple structure on a page into a well-understood clinical candidate with a data-driven development plan. By adhering to these robust, validated protocols, researchers can generate the high-quality physicochemical data necessary to confidently advance promising molecules through the drug discovery pipeline.
References
-
PubChem. 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propionic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates. [Link]
-
Štefane, B., & Polanc, S. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15021. [Link]
-
Kyrychenko, A., & Poda, G. (2018). LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
Wang, Z., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]
-
PubChem. 3-(3-Ethyl-1H-indazol-5-YL)propanoic acid. National Center for Biotechnology Information. [Link]
-
Völgyi, G., et al. (2010). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
NextSDS. 3-phenyl-3-(1H-1,2,3-triazol-1-yl)propanoic acid. [Link]
-
ResearchGate. SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES. [Link]
-
Ghafourian, T., & Dehghan, M. H. G. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design, 21(10), 5659-5670. [Link]
-
PubChem. ((R)-1-Phenyl-ethyl)-{1-[3-(5-[10][19][20]triazol-4-yl-1H-indol-3-yl)-propyl]. National Center for Biotechnology Information. [Link]
-
Newman, D. J., & Cragg, G. M. (2015). Analysis of Physicochemical Properties for Drugs of Natural Origin. Journal of Natural Products, 78(3), 595-602. [Link]
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Frontiers. Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors. [Link]
-
Schüürmann, G., et al. (1998). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A, 102(34), 6706-6714. [Link]
-
MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
MIT OpenCourseWare. Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]
-
PubChem. 3-(3-Methyl-4-{5-[4-(propan-2-yloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 170-178. [Link]
-
Jain, A., et al. (2010). Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds. PDA Journal of Pharmaceutical Science and Technology, 64(6), 517-526. [Link]
-
ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
-
Preprints.org. Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. [Link]
-
Royal Society of Chemistry. 1-Ethyl-4-butyl-1,2,4-triazolium acetyl amino acid ionic liquids: preparation and characterization of physicochemical properties. [Link]
-
Berger, C. M., & Furt, A. (2004). Octanol/Water Partition Coefficient of Selected Herbicides: Determination Using Shake-Flask Method and Reversed-Phase High-Performance Liquid Chromatography. Journal of Chemical & Engineering Data, 49(5), 1478-1481. [Link]
-
Frontiers. The role of physicochemical and topological parameters in drug design. [Link]
-
PubChem. Triazole. National Center for Biotechnology Information. [Link]
-
SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Semantic Scholar. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Onyx Scientific. Early phase preformulation and physicochemical property optimisation. [Link]
-
NETZSCH. Determining the Ideal Solubility of Drug Candidates by Means of DSC. [Link]
-
ULM. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(3-Ethyl-1H-indazol-5-YL)propanoic acid | C12H14N2O2 | CID 50742589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]
- 7. web.mit.edu [web.mit.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. enamine.net [enamine.net]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propionic acid | C11H10N2O3 | CID 665968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
